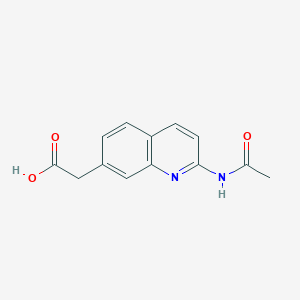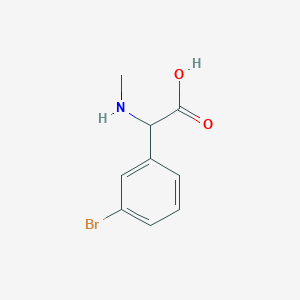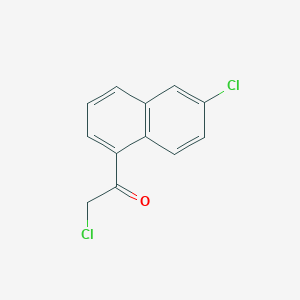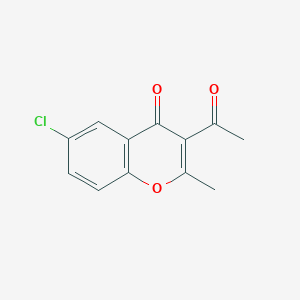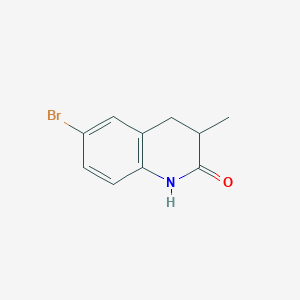
5-Amino-6-hydroxyquinoline-8-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-hydroxyquinoline-8-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of amino, hydroxy, and sulfonic acid groups in its structure makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxyquinoline-8-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline followed by the introduction of an amino group. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid to introduce the sulfonic acid group. This is followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-hydroxyquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
5-Amino-6-hydroxyquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of trace metals and in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 5-Amino-6-hydroxyquinoline-8-sulfonic acid involves its interaction with various molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar structure but lacks the amino group.
5-Chloro-8-hydroxyquinoline: Contains a chloro group instead of an amino group.
8-Hydroxyquinoline: Lacks both the amino and sulfonic acid groups.
Uniqueness
5-Amino-6-hydroxyquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (amino, hydroxy, and sulfonic acid), which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound with a wide range of applications.
Propriétés
Numéro CAS |
855765-74-1 |
|---|---|
Formule moléculaire |
C9H8N2O4S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
5-amino-6-hydroxyquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O4S/c10-8-5-2-1-3-11-9(5)7(4-6(8)12)16(13,14)15/h1-4,12H,10H2,(H,13,14,15) |
Clé InChI |
NIDBHMGXRNEAOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2N=C1)S(=O)(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


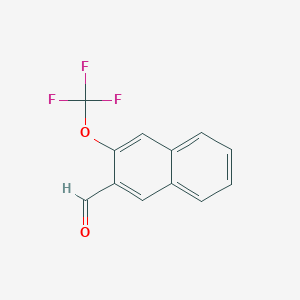
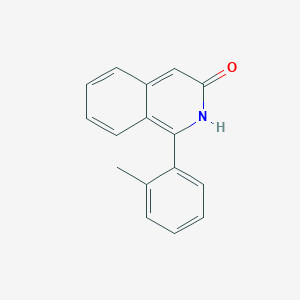




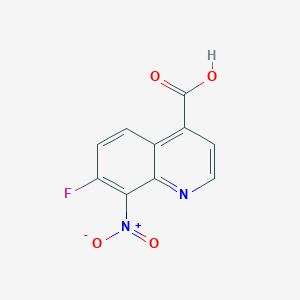
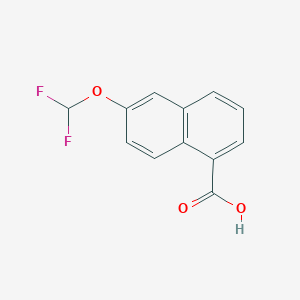
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
